molecular formula C25H22ClN3O3 B248622 N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B248622
M. Wt: 447.9 g/mol
InChI Key: VMRMWSNXOCIXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CC-5013 or Lenalidomide, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It belongs to the class of immunomodulatory drugs (IMiDs) and has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various diseases. It also has anti-angiogenic properties, which can help to inhibit the growth of blood vessels that supply tumors. Additionally, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have direct cytotoxic effects on cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. It can help to enhance the production of T cells and natural killer cells, which are involved in the body's immune response against cancer cells and infectious agents. It also has anti-inflammatory properties, which can help to reduce the production of pro-inflammatory cytokines. Additionally, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of blood vessels that supply tumors, leading to their regression.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively researched, and its mechanism of action is well understood. Additionally, it has been shown to have potent anti-tumor properties, making it a useful tool for studying cancer biology. However, N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on the immune system can be complex and may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. It has been shown to enhance the effects of chemotherapy and radiation therapy, and further research is needed to optimize these combinations. Another area of interest is its potential use in autoimmune diseases, such as rheumatoid arthritis and lupus. N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory properties, and further research is needed to determine its efficacy in these diseases. Finally, there is interest in developing new IMiDs based on the structure of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which may have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, starting from the reaction of 4-chloroaniline with phosgene to form 4-chloroformylphenyl isocyanate. This intermediate is then reacted with 2-aminobenzamide to form N-(4-chloroformylphenyl)-2-aminobenzamide, which is then reacted with 4-methylphenylhydrazine to form N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-3-pyrrolidinecarboxamide. The final step involves oxidation of the pyrrolidine ring to form N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively researched for its potential therapeutic applications in various diseases, including multiple myeloma, myelodysplastic syndrome, solid tumors, and autoimmune diseases. It has been shown to have immunomodulatory properties, which can help to enhance the body's immune response against cancer cells and infectious agents.

properties

Product Name

N-{2-[(4-chloroanilino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H22ClN3O3/c1-16-6-12-20(13-7-16)29-15-17(14-23(29)30)24(31)28-22-5-3-2-4-21(22)25(32)27-19-10-8-18(26)9-11-19/h2-13,17H,14-15H2,1H3,(H,27,32)(H,28,31)

InChI Key

VMRMWSNXOCIXDX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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